molecular formula C20H17ClN6OS B2475156 N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895104-55-9

N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B2475156
CAS No.: 895104-55-9
M. Wt: 424.91
InChI Key: SHKWOINDWXQDSQ-UHFFFAOYSA-N
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Description

N-{3-[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole core fused to a 1,2,4-thiadiazole ring, with substituents that modulate its physicochemical and biological properties. Key structural attributes include:

  • 1,2,3-Triazole moiety: Substituted at the 1-position with a 5-chloro-2-methylphenyl group and at the 5-position with a methyl group.
  • 1,2,4-Thiadiazole ring: Linked to the triazole via a thiadiazole nitrogen atom.
  • Benzamide group: Positioned at the 5-position of the thiadiazole, with a 4-methyl substituent on the benzamide phenyl ring.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-11-4-7-14(8-5-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-10-15(21)9-6-12(16)2/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWOINDWXQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound notable for its unique structural features that include triazole and thiadiazole moieties. Its molecular formula is C20H17ClN6OS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound's structure consists of:

  • Triazole Ring : Known for its diverse biological activities.
  • Thiadiazole Moiety : Often associated with antimicrobial properties.
  • Chloro-substituted Methylphenyl Group : Enhances lipophilicity and potential bioactivity.
  • Methylbenzamide Structure : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial and anticancer properties. For instance, similar compounds have shown cytotoxic effects against various human cancer cell lines, including lung cancer (A549) and skin cancer (SK-MEL-2) cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on A549 and SK-MEL-2 cells
AntimicrobialPotential activity against bacterial strains
NeuroprotectivePossible effects on neuroinflammation

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. This may include binding to enzymes or receptors that modulate their activity. Studies suggest that structural modifications can significantly influence binding affinity and biological activity.

Case Studies

Several studies have explored the biological activity of similar triazole-containing compounds:

  • Neuroprotective Activity : One study demonstrated that a related triazole derivative exhibited neuroprotective effects by blocking the NF-kB signaling pathway and inhibiting the production of reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : Another investigation reported the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The synthesis of this compound typically involves multi-step organic reactions starting with the formation of triazole and thiadiazole intermediates. Common reagents include hydrazine and thionyl chloride under controlled conditions to optimize yields. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties.

Table 2: Synthesis Overview

StepReagents UsedConditions
Formation of TriazoleHydrazineInert atmosphere
Formation of ThiadiazoleThionyl chlorideControlled temperature
Coupling with BenzamideVarious coupling agentsOptimized for yield

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

The target compound shares a triazole-thiadiazole core with several analogs but differs in substituent patterns and additional heterocycles. Key comparisons include:

4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide ()
  • Core Structure : Identical triazole-thiadiazole backbone.
  • Substituents :
    • Triazole phenyl group: 3-(Methylsulfanyl)phenyl (vs. 5-chloro-2-methylphenyl in the target).
    • Benzamide: 4-Chloro substituent (vs. 4-methyl in the target).
  • Impact : The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the chloro substituent increases electron-withdrawing effects .
2-[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()
  • Core Structure : Tetrazole-thiadiazole (vs. triazole-thiadiazole).
  • Substituents :
    • Tetrazole phenyl group: 3-Chloro-4-methylphenyl (similar to the target’s 5-chloro-2-methylphenyl).
    • Linkage: Sulfanyl-acetamide (vs. benzamide in the target).
  • The sulfanyl group may improve solubility but reduce metabolic resistance .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
  • Core Structure : Isoxazole-thiadiazole (vs. triazole-thiadiazole).
  • Substituents :
    • Isoxazole ring replaces triazole, with phenyl and benzamide groups.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Melting Point (°C) IR (C=O, cm⁻¹) Lipophilicity (LogP)*
Target Compound 5-Chloro-2-methylphenyl, 4-Me-benzamide N/A ~1600–1700 Moderate–High
4-Chloro analog () 3-Methylsulfanylphenyl, 4-Cl-benzamide N/A N/A High
Tetrazole analog () 3-Chloro-4-methylphenyl, ethyl-thiadiazole N/A N/A Moderate
Isoxazole analog () Phenyl, benzamide 160 1606 Low–Moderate

*Predicted based on substituent contributions.

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